2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine
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Overview
Description
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps, including the formation of the triazole ring via “click” chemistry and subsequent coupling reactions. One common method involves the use of a Mitsunobu reaction to form the triazole ring, followed by a Suzuki–Miyaura cross-coupling reaction to attach the pyridine moiety . Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as dyes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby preventing the enzyme from catalyzing its reaction . The triazole ring plays a crucial role in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as 1H-1,2,3-triazole and 1H-1,2,4-triazole . Compared to these compounds, 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine exhibits unique properties due to the presence of the piperidine and pyridine rings, which enhance its biological activity and chemical versatility. Other similar compounds include benzotriazole and pyrazole, which also contain nitrogen-rich heterocycles but differ in their specific structures and applications .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-10-12(16-17-18)14(20)19-8-5-11(6-9-19)21-13-4-2-3-7-15-13/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIMOZYWKMHSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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